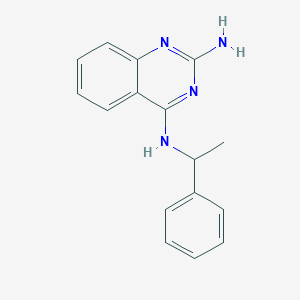

N4-(1-苯乙基)喹唑啉-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

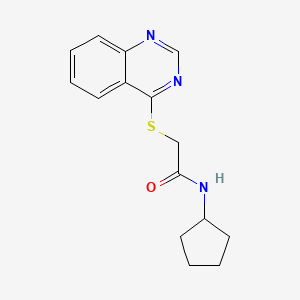

“N4-(1-phenylethyl)quinazoline-2,4-diamine” is a chemical compound with the molecular formula C16H16N4 . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “N4-(1-phenylethyl)quinazoline-2,4-diamine” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . The compound also contains a phenylethyl group attached to one of the nitrogen atoms in the quinazoline core .科学研究应用

抗利什曼病和抗菌活性

研究表明,N2,N4-二取代喹唑啉-2,4-二胺对利什曼属和多重耐药菌有效。特别是,该系列中的特定化合物作为抗利什曼病剂显示出希望,减少了内脏利什曼病小鼠模型中的肝寄生虫血症,并且由于其最低抑制浓度 (MIC) 低和有利的理化性质,作为抗多重耐药金黄色葡萄球菌的潜在治疗方法 (Van Horn 等,2014)。

抗疟疾药物先导

抗疟疾研究的一个重大突破是将 6,7-二甲氧基-N4-(1-苯乙基)-2-(吡咯烷-1-基)喹唑啉-4-胺 (SSJ-717) 确定为一种有希望的抗疟疾药物先导。该化合物属于喹唑啉-2,4-二胺系列,显示出很高的抗疟疾活性,突出了喹唑啉衍生物在治疗应用中的多功能性 (Mizukawa 等,2021)。

光电材料

除了医药应用外,喹唑啉衍生物的潜力在光电材料中也得到了探索。包括基于喹唑啉骨架的这些化合物在电子器件、发光元件、光电转换元件和图像传感器的发展中显示出前景。喹唑啉和嘧啶片段并入 π 扩展共轭体系,特别以产生具有可见光区域发光等理想性质的新型光电材料而著称 (Lipunova 等,2018)。

合成和化学稳定性

研究还集中在喹唑啉衍生物的合成方法和化学稳定性上。例如,已经开发出 N4-(4-氯-3-三氟甲基-苯基)-7-甲氧基-喹唑啉-4,6-二胺的有效合成路线,展示了合成方法的适应性,用于生产具有潜在生物活性的基于喹唑啉的化合物。此外,已经检查了这些化合物在应力条件(包括高温和紫外线辐射)下的稳定性,为其在制药应用中的耐用性和保质期提供了见解 (Ouyang 等,2016;Gendugov 等,2021)。

未来方向

Quinazoline derivatives, including “N4-(1-phenylethyl)quinazoline-2,4-diamine”, have drawn immense attention due to their significant biological activities . Future research could focus on further exploring the medicinal properties of these compounds and developing more effective treatments for various diseases .

作用机制

Target of Action

N4-(1-phenylethyl)quinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound that has drawn immense attention due to its significant biological activities Quinazoline derivatives have been reported to show a broad range of medicinal activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives have been known to exhibit various biological activities, such as anticancer, antifungal, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes that result in these therapeutic effects.

Biochemical Pathways

Quinazoline derivatives have been reported to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase . These enzymes play crucial roles in DNA synthesis and repair, protein phosphorylation, and signal transduction, suggesting that the compound may affect these pathways.

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in therapeutic effects .

生化分析

Biochemical Properties

N4-(1-Phenylethyl)quinazoline-2,4-diamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of a multisubunit membrane protein . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.

Cellular Effects

The effects of N4-(1-Phenylethyl)quinazoline-2,4-diamine on cells are diverse and significant. It has been reported to show remarkable anti-cancer activity . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N4-(1-Phenylethyl)quinazoline-2,4-diamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects at the molecular level depend on the type of cell and the biochemical environment.

Dosage Effects in Animal Models

The effects of N4-(1-Phenylethyl)quinazoline-2,4-diamine vary with different dosages in animal models. While specific dosage effects have not been reported, quinazoline derivatives are generally known for their broad range of medicinal activities .

属性

IUPAC Name |

4-N-(1-phenylethyl)quinazoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCEDZXRWDLBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)

![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)